Trisodium 4-((8-amino-7-((4'-((2-amino-4-hydroxyphenyl)azo)(1,1'-biphenyl)-4-yl)azo)-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)benzoate
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Overview
Description
EINECS 298-310-6 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use in various industries.
Preparation Methods
The preparation of EINECS 298-310-6 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The exact synthetic routes and conditions can vary depending on the desired application and the available starting materials .
Chemical Reactions Analysis
EINECS 298-310-6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
EINECS 298-310-6 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving biochemical pathways and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects. Industrial applications include its use in the production of other chemicals and materials .
Mechanism of Action
The mechanism of action of EINECS 298-310-6 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects. The exact mechanism can vary depending on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors to modulate their activity .
Comparison with Similar Compounds
EINECS 298-310-6 can be compared with other similar compounds to highlight its unique properties. Similar compounds may include those with similar molecular structures or functional groups. The comparison can help in understanding the specific advantages and limitations of EINECS 298-310-6 in various applications .
Properties
CAS No. |
93803-39-5 |
---|---|
Molecular Formula |
C35H23N8Na3O10S2 |
Molecular Weight |
848.7 g/mol |
IUPAC Name |
trisodium;4-[[8-amino-7-[[4-[4-[(2-amino-4-hydroxyphenyl)diazenyl]phenyl]phenyl]diazenyl]-1-hydroxy-3,6-disulfonatonaphthalen-2-yl]diazenyl]benzoate |
InChI |
InChI=1S/C35H26N8O10S2.3Na/c36-26-17-25(44)13-14-27(26)41-38-22-7-1-18(2-8-22)19-3-9-23(10-4-19)39-42-32-28(54(48,49)50)15-21-16-29(55(51,52)53)33(34(45)30(21)31(32)37)43-40-24-11-5-20(6-12-24)35(46)47;;;/h1-17,44-45H,36-37H2,(H,46,47)(H,48,49,50)(H,51,52,53);;;/q;3*+1/p-3 |
InChI Key |
VTGAVUGTRRQTGC-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=C4C=C(C(=C(C4=C3N)O)N=NC5=CC=C(C=C5)C(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=C(C=C6)O)N.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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